molecular formula C19H34N4O8 B13142551 Boc-Alg(Boc)2-OH

Boc-Alg(Boc)2-OH

Cat. No.: B13142551
M. Wt: 446.5 g/mol
InChI Key: KNFDNRSWAHJRET-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Alg(Boc)2-OH, also known as Nα,NG,NG-Tri-tert-butyloxycarbonylarginine, is an organic compound used primarily in peptide synthesis. It is a derivative of arginine, an amino acid, and is characterized by the presence of tert-butyloxycarbonyl (Boc) protective groups. These Boc groups are used to protect the amino and guanidine groups of arginine during chemical reactions, preventing unwanted side reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Alg(Boc)2-OH typically involves the reaction of arginine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under mild conditions . The general reaction scheme is as follows:

  • Dissolve arginine in a suitable solvent.
  • Add di-tert-butyl dicarbonate (Boc2O) and a base (e.g., sodium hydroxide or DMAP).
  • Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Purify the product by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions and ensure high yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Boc-Alg(Boc)2-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Properties

Molecular Formula

C19H34N4O8

Molecular Weight

446.5 g/mol

IUPAC Name

(2S)-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C19H34N4O8/c1-17(2,3)29-14(26)21-11(12(24)25)10-20-13(22-15(27)30-18(4,5)6)23-16(28)31-19(7,8)9/h11H,10H2,1-9H3,(H,21,26)(H,24,25)(H2,20,22,23,27,28)/t11-/m0/s1

InChI Key

KNFDNRSWAHJRET-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.